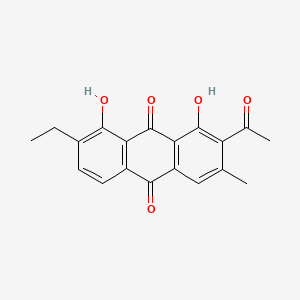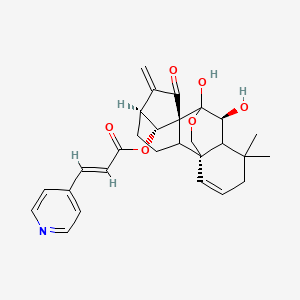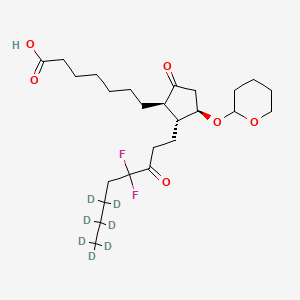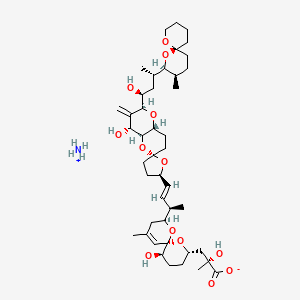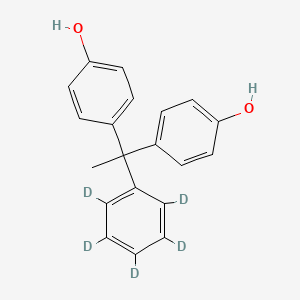
Bisphenol AP-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bisphenol AP-d5 is a deuterium-labeled analog of Bisphenol AP. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This labeling is often used in scientific research to trace and quantify the compound in various applications. Bisphenol AP itself is a derivative of Bisphenol A, a well-known industrial chemical used in the production of polycarbonate plastics and epoxy resins .
Méthodes De Préparation
The synthesis of Bisphenol AP-d5 involves the incorporation of deuterium atoms into the Bisphenol AP molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium atoms. Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving large-scale synthesis and purification processes .
Analyse Des Réactions Chimiques
Bisphenol AP-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. .
Applications De Recherche Scientifique
Bisphenol AP-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and products, particularly in the field of polymers and resins .
Mécanisme D'action
The mechanism of action of Bisphenol AP-d5 involves its interaction with various molecular targets and pathways. As a deuterium-labeled analog, it behaves similarly to Bisphenol AP but with altered pharmacokinetic and metabolic profiles. The deuterium atoms can affect the rate of chemical reactions and the stability of the compound, leading to differences in its biological effects. The molecular targets of this compound include enzymes and receptors involved in metabolic pathways, and its effects can be studied using techniques like mass spectrometry and nuclear magnetic resonance .
Comparaison Avec Des Composés Similaires
Bisphenol AP-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Bisphenol A: The parent compound, widely used in the production of plastics and resins.
Bisphenol S: Another analog used as a substitute for Bisphenol A in some applications.
Bisphenol F: Used in the production of epoxy resins and coatings. The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracing and quantification in scientific research
Propriétés
Formule moléculaire |
C20H18O2 |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
4-[1-(4-hydroxyphenyl)-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]phenol |
InChI |
InChI=1S/C20H18O2/c1-20(15-5-3-2-4-6-15,16-7-11-18(21)12-8-16)17-9-13-19(22)14-10-17/h2-14,21-22H,1H3/i2D,3D,4D,5D,6D |
Clé InChI |
VOWWYDCFAISREI-VIQYUKPQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)[2H])[2H] |
SMILES canonique |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


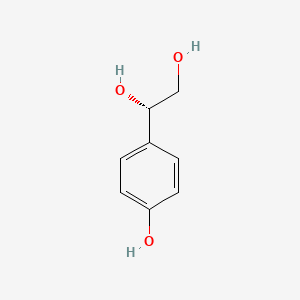

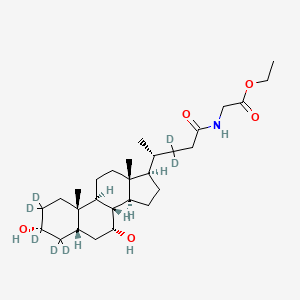

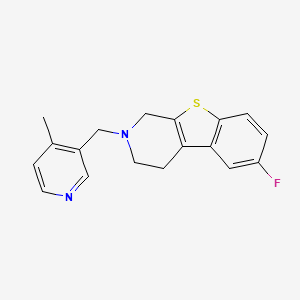
![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
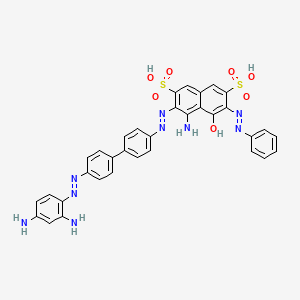
![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)
